Cas no 886905-57-3 (2-ethyl-5-(3-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

2-ethyl-5-(3-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 2-ethyl-5-[(3-methyl-1-piperidinyl)[3-(trifluoromethyl)phenyl]methyl]-
- 2-ethyl-5-(3-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
-
- Inchi: 1S/C20H23F3N4OS/c1-3-15-24-19-27(25-15)18(28)17(29-19)16(26-9-5-6-12(2)11-26)13-7-4-8-14(10-13)20(21,22)23/h4,7-8,10,12,16,28H,3,5-6,9,11H2,1-2H3
- InChI Key: MZUKNHVZUQMFLD-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(N3CCCC(C)C3)C3=CC=CC(C(F)(F)F)=C3)=C(O)N12
2-ethyl-5-(3-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0074-5mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0074-4mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2631-0074-20mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2631-0074-25mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2631-0074-30mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2631-0074-3mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0074-10mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2631-0074-50mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2631-0074-1mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2631-0074-2mg |
2-ethyl-5-[(3-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886905-57-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2-ethyl-5-(3-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
Additional information on 2-ethyl-5-(3-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Research Brief on 2-ethyl-5-(3-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol (CAS: 886905-57-3)
Recent studies on the compound 2-ethyl-5-(3-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol (CAS: 886905-57-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique triazolothiazole core, has garnered attention due to its promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action, revealing its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The research demonstrated that 886905-57-3 exhibits high selectivity for specific kinase targets, making it a potential candidate for targeted therapy in diseases such as rheumatoid arthritis and certain cancers. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's binding affinity and inhibitory effects.
Further investigations into the pharmacokinetic profile of 886905-57-3 have been conducted to assess its suitability for clinical development. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters evaluated the compound's metabolic stability, plasma protein binding, and bioavailability. The results indicated moderate oral bioavailability and favorable metabolic stability, suggesting that structural optimization may further enhance its drug-like properties.
The synthetic route for 886905-57-3 has also been a subject of recent optimization efforts. A 2024 publication in Organic Process Research & Development described an improved synthetic protocol that increases yield and purity while reducing production costs. This advancement is particularly significant for scaling up production for potential clinical trials.
Ongoing research is focusing on the development of derivatives of 886905-57-3 to improve its pharmacological profile. Structure-activity relationship (SAR) studies have identified key modifications that enhance potency while maintaining selectivity. These efforts are paving the way for the development of next-generation therapeutics based on this chemical scaffold.
In conclusion, 2-ethyl-5-(3-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol represents a promising lead compound in medicinal chemistry with multiple potential therapeutic applications. Continued research into its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety profile will be crucial for its progression toward clinical development.
886905-57-3 (2-ethyl-5-(3-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)



